molecular formula C15H18BrNO4 B15223775 tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate CAS No. 348640-13-1

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate

Cat. No.: B15223775
CAS No.: 348640-13-1
M. Wt: 356.21 g/mol
InChI Key: IPYTZUXGOBSNTP-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, bromine, and methoxy substituents on the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate typically involves the following steps:

    Bromination: The starting material, 5,6-dimethoxyindole, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Introduction of carbonyl or hydroxyl groups.

    Reduction: Dehalogenated indole derivatives.

Scientific Research Applications

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-1H-indole-1-carboxylate
  • tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate
  • tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-bromo-5,6-dimethoxy-1H-indole-1-carboxylate is unique due to the combination of bromine and methoxy substituents on the indole ring. This structural feature imparts distinct reactivity and potential biological activities compared to other indole derivatives.

Properties

CAS No.

348640-13-1

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

tert-butyl 3-bromo-5,6-dimethoxyindole-1-carboxylate

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(18)17-8-10(16)9-6-12(19-4)13(20-5)7-11(9)17/h6-8H,1-5H3

InChI Key

IPYTZUXGOBSNTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)OC)OC)Br

Origin of Product

United States

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